IACS-9571 Hydrochloride: A Technical Guide to a Potent Dual Inhibitor of TRIM24 and BRPF1 Bromodomains
IACS-9571 Hydrochloride: A Technical Guide to a Potent Dual Inhibitor of TRIM24 and BRPF1 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5] As a dual inhibitor, IACS-9571 serves as a valuable chemical probe for elucidating the roles of these bromodomains in gene transcription and cellular processes.[3][4] Its high affinity and cellular potency, coupled with favorable pharmacokinetic properties, underscore its potential as a lead compound for the development of novel therapeutics, particularly in oncology and virology. This guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of IACS-9571 hydrochloride.
Introduction: Targeting Epigenetic Readers
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. "Reader" proteins recognize these modifications and recruit transcriptional machinery to specific genomic loci. Bromodomains are conserved structural motifs that specifically bind to acetylated lysine (B10760008) residues on histones and other proteins. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer.
IACS-9571 hydrochloride has emerged as a critical tool for studying the function of two such proteins, TRIM24 and BRPF1.[4][6][7][8][9] TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a transcriptional co-regulator with E3 ubiquitin ligase activity that is overexpressed in several cancers and linked to poor prognosis.[6][7][9] BRPF1 is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, and its fusion with the MOZ gene is associated with leukemia.[4][6][7][8][9] By inhibiting the bromodomains of both TRIM24 and BRPF1, IACS-9571 allows for the investigation of their downstream effects on gene regulation and cellular phenotype.
Mechanism of Action
IACS-9571 hydrochloride functions as a competitive inhibitor at the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. By occupying this site, it prevents the recruitment of these proteins to acetylated histones, thereby modulating the transcription of target genes. This disruption of protein-protein interactions forms the basis of its biological activity.
The hydrochloride salt form of IACS-9571 typically offers improved water solubility and stability compared to its freebase form, while maintaining comparable biological activity at equimolar concentrations.[1]
Quantitative Data
The potency, affinity, and selectivity of IACS-9571 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Target | Assay Type | Value | Reference |
| TRIM24 | IC50 | 8 nM | [1][2][5] |
| TRIM24 | Kd (ITC) | 31 nM | [1][2][3][4][5][6][8][9] |
| BRPF1 | Kd (ITC) | 14 nM | [1][2][3][4][5][6][8][9] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Potency and Selectivity
| Parameter | Value | Reference |
| Cellular EC50 | 50 nM | [1][2][4][6][8] |
| Selectivity vs. BRPF2 | 9-fold | [1][2] |
| Selectivity vs. BRPF3 | 21-fold | [1][2] |
| Selectivity vs. BRD4 | >7700-fold | [1][2] |
EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize IACS-9571, the following diagrams are provided.
References
- 1. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
